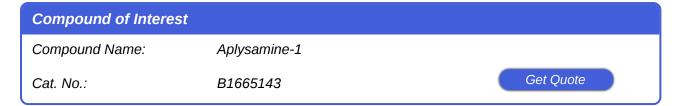


# Physical and chemical properties of Aplysamine 1

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# Aplysamine-1: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Aplysamine-1** is a bromotyrosine-derived secondary metabolite first isolated from the marine sponge Pseudoceratina verrucosa.[1][2] As a member of the bromotyrosine alkaloid family, it has garnered interest within the scientific community for its notable biological activity. This technical guide provides a detailed overview of the physical and chemical properties of **Aplysamine-1**, along with experimental methodologies and an exploration of its role as a histamine H3 receptor antagonist.

## **Physical and Chemical Properties**

**Aplysamine-1** is a solid powder at room temperature and is soluble in Dimethyl sulfoxide (DMSO).[1] Comprehensive quantitative data for **Aplysamine-1** is summarized in the tables below.

# Table 1: General and Physical Properties of Aplysamine1



Property	Value	Source
Appearance	Solid powder	[1]
Solubility	Soluble in DMSO	[1]
Storage Conditions	Dry, dark; 0-4°C (short-term), -20°C (long-term)	[1]

**Table 2: Chemical Identifiers and Molecular** 

**Characteristics of Aplysamine-1** 

Identifier/Characteristic	Value	Source
Molecular Formula	C15H24Br2N2O	[3]
Molecular Weight	408.17 g/mol	[3]
Exact Mass	408.02349 Da	[3]
IUPAC Name	3-[2,6-dibromo-4-[2- (dimethylamino)ethyl]phenoxy] -N,N-dimethylpropan-1-amine	[3]
CAS Number	159026-30-9	[3]
PubChem CID	362025	[3]
ChEMBL ID	CHEMBL380697	[3]
SMILES	CN(C)CCCOC1=C(C=C(C=C1 Br)CCN(C)C)Br	[3]

Table 3: Spectroscopic Data for Aplysamine-1



Spectroscopy	Data	Source
Mass Spectrometry	The FABMS showed an isotopic cluster of MH+ ions at m/z 490, 492, and 494, consistent with two bromine atoms. High-resolution FABMS determined the molecular formula to be C15H19Br2N5O4.	[1]
<sup>1</sup> H-NMR	The $^1\text{H-NMR}$ spectrum revealed characteristic signals of a spirocyclohexadiene-isoxazole ring at $\delta$ 4.08 (1H, s, H-1), 6.40 (1H, s, H-5), and 3.09, 3.75 (two d, 1H each, J = 18 Hz).	[1]
<sup>13</sup> C-NMR	The $^{13}$ C-NMR data for a related compound, aplysamine 7, showed signals referenced to residual DMSO-d6 at $\delta$ C 39.52 ppm.	[4]
Infrared (IR)	Not explicitly detailed in the provided search results.	

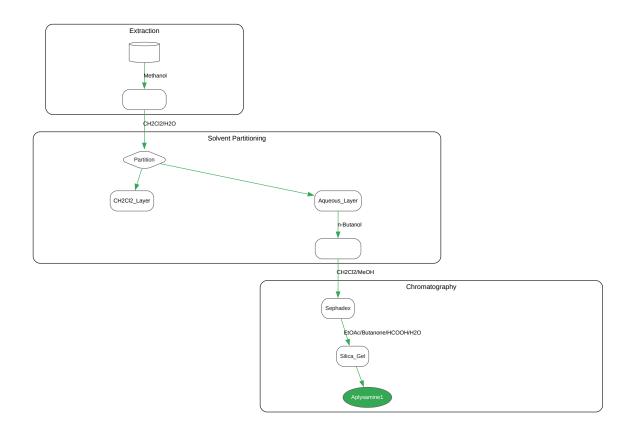
# Experimental Protocols Isolation of Aplysamine-1 from Pseudoceratina verrucosa

The isolation of **Aplysamine-1**, along with other bromotyrosine alkaloids, from the marine sponge Pseudoceratina verrucosa is a multi-step process involving extraction and chromatographic separation. The general workflow is as follows:

Extraction: The sponge specimen is extracted with methanol (MeOH).



- Solvent Partitioning: The MeOH extract is partitioned between dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>) and water (H<sub>2</sub>O). The aqueous layer is subsequently extracted with n-butanol (n-BuOH).
- · Chromatography:
  - The butanol extracts are first subjected to chromatography on a Sephadex LH-20 column using a CH<sub>2</sub>Cl<sub>2</sub>/MeOH (1:1) solvent system.
  - Further purification is achieved through silica gel column chromatography with an ethyl acetate/butanone mixture containing increasing amounts of formic acid and water.[1]



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Isolation workflow for Aplysamine-1.

#### **Total Synthesis of Aplysamine-1**



**Aplysamine-1** has been successfully synthesized from commercially available tyramine. The overall yield for the synthesis is reported to be 22% over 6 steps.[1] While the detailed step-by-step protocol is not available in the provided search results, the synthesis of related purpurealidin analogs involved the bromination of tyramine, followed by tert-butyloxycarbonyl (Boc) protection of the amino moiety.[5]

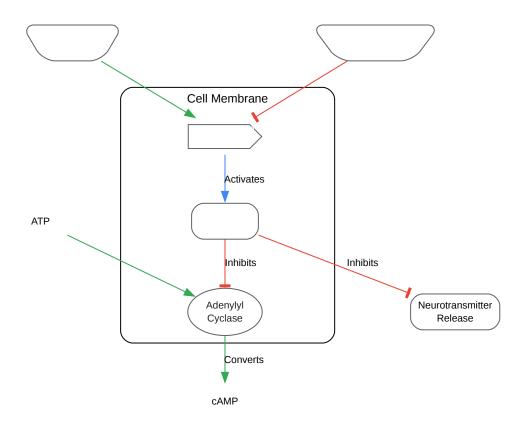
### **Biological Activity and Signaling Pathway**

**Aplysamine-1** is a potent antagonist of the histamine H3 receptor, exhibiting a high binding affinity for the human H3 receptor with a Ki of 30+/-4 nM.[6] The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o protein. As an antagonist, **Aplysamine-1** blocks the receptor, thereby inhibiting the downstream signaling cascade that is normally initiated by the binding of histamine.

The antagonism of the H3 receptor by **Aplysamine-1** is expected to lead to the following downstream effects:

- Increased cAMP Levels: By blocking the Gi/o-coupled H3 receptor, Aplysamine-1 prevents
  the inhibition of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine
  monophosphate (cAMP) levels.
- Modulation of Neurotransmitter Release: H3 receptors act as presynaptic autoreceptors and heteroreceptors, and their blockade can enhance the release of various neurotransmitters, including histamine, acetylcholine, norepinephrine, and dopamine.





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Aplysamine-1 antagonism of the H3 receptor.

## **Histamine H3 Receptor Binding Assay Protocol**

The affinity of **Aplysamine-1** for the histamine H3 receptor can be determined using a radioligand binding assay. A general protocol is as follows:

- Membrane Preparation: Membranes from cells expressing the human histamine H3 receptor are prepared.
- Incubation: The membranes are incubated with a radiolabeled H3 receptor agonist (e.g., [³H]-N-α-methylhistamine) and varying concentrations of the competing ligand (Aplysamine-1).
- Separation: Bound and free radioligand are separated by filtration.



- Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
- Data Analysis: The Ki value, representing the binding affinity of **Aplysamine-1**, is calculated from the competition binding data.[6][7]

#### Conclusion

Aplysamine-1 stands out as a marine-derived natural product with significant potential in drug discovery, primarily due to its potent antagonism of the histamine H3 receptor. This guide has provided a consolidated resource on its known physical and chemical properties, methodologies for its procurement, and its mechanism of action. Further research into the detailed spectral characteristics and the development of a more streamlined total synthesis protocol will be crucial for advancing the therapeutic applications of Aplysamine-1 and its analogs. The exploration of its downstream signaling effects will also be vital in elucidating its full pharmacological profile.

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